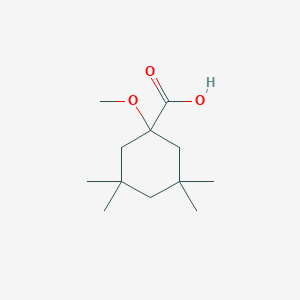
1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.3 g/mol . This compound is known for its unique molecular structure, which includes a cyclohexane ring substituted with methoxy and carboxylic acid groups, as well as four methyl groups . It is primarily used in research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid: Similar structure but different substitution pattern, affecting its chemical behavior.
Uniqueness
1-Methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
1-methoxy-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-10(2)6-11(3,4)8-12(7-10,15-5)9(13)14/h6-8H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
IVWGJIFOYPCRLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C(=O)O)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


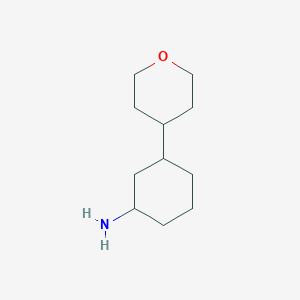
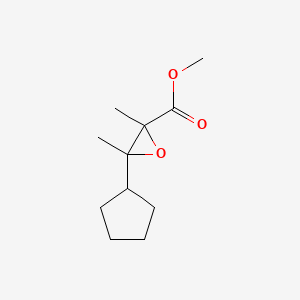
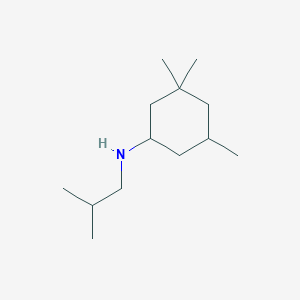
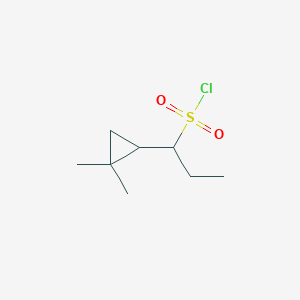
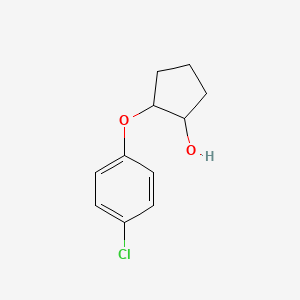
amino}butanoic acid](/img/structure/B13173878.png)
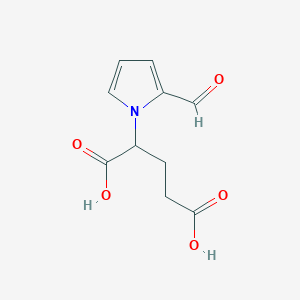
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
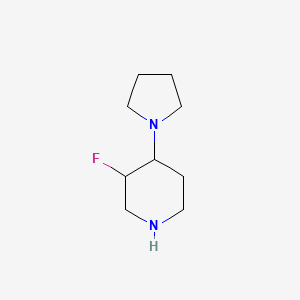
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
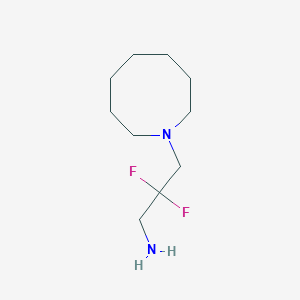

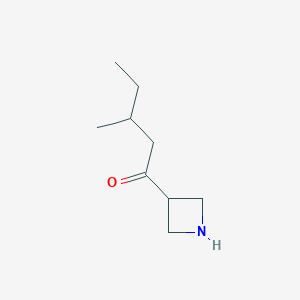
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
